Lithium 2-(pyridazin-4-yl)acetate
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Overview
Description
Lithium 2-(pyridazin-4-yl)acetate is a chemical compound with the molecular formula C6H5LiN2O2. It is a lithium salt of 2-(pyridazin-4-yl)acetic acid, where the lithium ion is bonded to the carboxylate group of the pyridazine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(pyridazin-4-yl)acetate typically involves the reaction of 2-(pyridazin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(pyridazin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds. These products have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
Lithium 2-(pyridazin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyridazine-based compounds, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridazine derivatives, including this compound, are investigated for their potential use in drug development, particularly for cardiovascular and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of lithium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium 2-(pyridazin-4-yl)acetate include other pyridazine derivatives, such as:
- Pyridazinone
- Dihydropyridazine
- Pyridazine-based drugs like Zardaverine and Emorfazone .
Uniqueness
This compound is unique due to its lithium ion, which imparts distinct chemical and biological properties. The presence of lithium enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
lithium;2-pyridazin-4-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFTJDKUVXPMO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=NC=C1CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217295-84-5 |
Source
|
Record name | lithium 2-(pyridazin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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